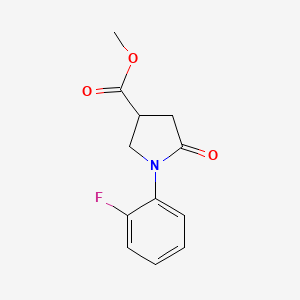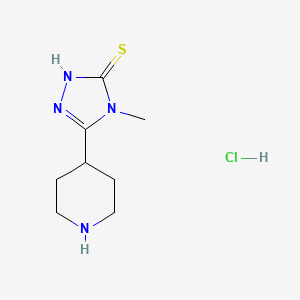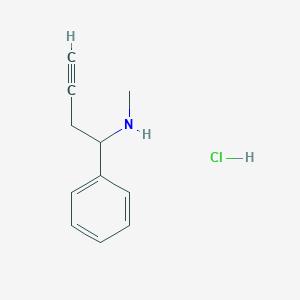![molecular formula C10H12ClNO3S B1422501 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide CAS No. 1247359-34-7](/img/structure/B1422501.png)
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1247359-34-7 . It has a molecular weight of 261.73 . The IUPAC name for this compound is 2-chloro-N-[4-(methylsulfonyl)benzyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- The compound has been studied in the context of organic synthesis, particularly in the oxidation reactions of related sulfoxides and sulfones. Research by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of sulfones and sulfoxides, which are crucial in synthetic chemistry for developing various chemical entities (Ogura, Suzuki, & Tsuchihashi, 1980).
Conformational Analysis
- The molecular conformation of similar acetamides has been analyzed, providing insights into their structural dynamics and potential interactions in biological systems. Ishmaeva et al. (2015) investigated the conformations of related acetamides, which could inform the design of compounds with specific biological activities (Ishmaeva et al., 2015).
Potential Pharmacological Properties
- Compounds with structural similarities have been evaluated for their pharmacokinetic properties and potential therapeutic applications. Cumming et al. (2006) identified a compound with promising properties as a ligand for the human CCR5 chemokine receptor, indicating potential applications in treating diseases where this receptor is implicated (Cumming et al., 2006).
Chemical Structure and Bond Analysis
- The chemical structure and bonding patterns of related acetamides have been studied to understand their physical and chemical properties better. Gowda, Foro, and Fuess (2007) examined the structure of a related compound, providing insights into intermolecular interactions and hydrogen bonding patterns that could influence the reactivity and stability of similar compounds (Gowda, Foro, & Fuess, 2007).
Environmental and Toxicological Studies
- The metabolism and toxicology of chloroacetamide herbicides, structurally related to 2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide, have been investigated to understand their impact on human and environmental health. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the importance of understanding the metabolic pathways of such compounds for assessing their safety and environmental impact (Coleman et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-chloro-N-[(4-methylsulfonylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKDTVGBFSBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)


![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)


![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

